4-Bromobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-bromobenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde: Another isomer of bromobenzaldehyde with similar reactivity but different structural properties.
4-Fluorobenzaldehyde: Similar in structure but contains a fluorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
Its bromine atom allows for unique substitution reactions, and the purinyl hydrazone moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C17H19BrN6O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C17H19BrN6O2/c1-4-9-24-13-14(22(2)17(26)23(3)15(13)25)20-16(24)21-19-10-11-5-7-12(18)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,20,21)/b19-10- |
InChI Key |
ODAPKQQIWAGEHZ-GRSHGNNSSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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